N'-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenoxy)acetohydrazide
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Description
N'-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenoxy)acetohydrazide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a hydrazide derivative that contains a furan ring, a chlorophenyl group, and a carbonyl group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Characterization
- Research on compounds like 4-{[(5-Methyl-2-furyl)methylene]hydrazinocarbonyl}pyridinium chloride monohydrate has shown that these molecules can be synthesized through the reaction of related hydrazides with specific reagents. The structural stability and intermolecular interactions of such compounds are often analyzed using crystallography, indicating their potential for further chemical modifications and applications (Li, Jian, & Liu, 2009).
Nonlinear Optical Properties
- Studies have also been conducted on the nonlinear optical properties of hydrazones similar to the target compound. For example, research on 2-(4-methylphenoxy)-N'-[(1E)-(4-nitrophenyl)methylene]acetohydrazide and related compounds revealed their potential as candidates for optical device applications such as optical limiters and switches. This suggests that compounds with similar structural features might also possess interesting optical properties (Naseema et al., 2010).
Antimicrobial Activities
- Another area of application for furfuryl and hydrazide derivatives is in the development of antimicrobial agents. Synthesis and evaluation of new substituted aryl hydrazones have shown promising antibacterial and antifungal activities, indicating the potential of these compounds in pharmaceutical research (Pattan et al., 2003).
Chemical Reactivity and Interactions
- Research on the reactivity of furfuryl-containing compounds, such as reactions with electrophilic reagents or studies on their bromination and halogenation, provides insights into the chemical versatility and potential applications of these compounds in synthetic chemistry (Lukevics et al., 1988).
properties
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(3-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O3/c14-12-5-4-11(20-12)7-16-17-13(18)8-19-10-3-1-2-9(15)6-10/h1-7H,8H2,(H,17,18)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPSWMZDKXLCRI-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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